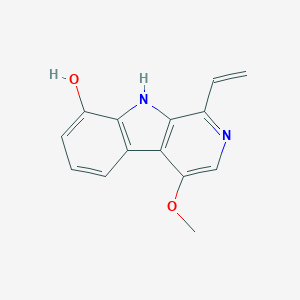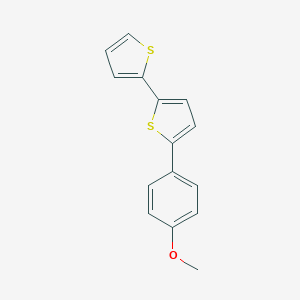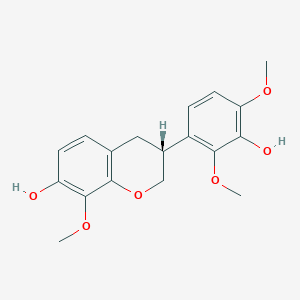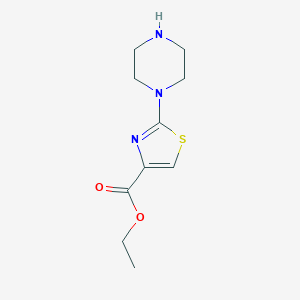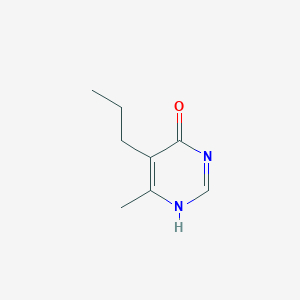
6-Methyl-5-propyl-4(1H)-pyrimidinone
説明
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves condensation reactions. A study describes the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones via condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This method showcases the versatility in synthesizing pyrimidinone derivatives by varying the alkyl group attached to the pyrimidinone nucleus, which could be adapted for the synthesis of "6-Methyl-5-propyl-4(1H)-pyrimidinone" (Craciun et al., 1998).
Molecular Structure Analysis
X-ray crystallography and quantum-chemical calculations have provided insights into the molecular structure of pyrimidinone derivatives. For instance, the structure of a similar compound, 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, was elucidated, revealing the existence of the lactam tautomer and strong resonance-assisted hydrogen bonds in the crystal structure (Craciun, Custelcean, & Mager, 1999).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including nitrosation, benzylation, and reactions with heterocumulenes, leading to novel pyrimidine derivatives. These reactions demonstrate the reactivity of the pyrimidinone ring and its potential for derivatization and functionalization (Glidewell, Low, Marchal, & Quesada, 2003).
科学的研究の応用
Photokinetics and Photochemistry
6-Methyl-5-propyl-4(1H)-pyrimidinone, as a pyrimidinone derivative, has been studied for its photokinetics and photochemistry. Pyrimidinones are part of the (6-4) photolesions formed from two pyrimidine bases adjacent on a DNA strand. Research indicates the strong impact of the solvent on the photokinetics of 2(1H)-pyrimidinone derivatives, affecting their photophysical and photochemical properties. This impact is significant in the transformation of the (6-4) lesion into a Dewar valence isomer, with solvent affecting the S1 lifetime of 1MP significantly. Hydrogen abstraction from the solvent by the triplet state of 1MP may rationalize the varied quantum yields for the consumption of 1MP in different solvents (Ryseck et al., 2013).
Additionally, the triplet state of a minimal model for the (6-4) photolesion, 1-methyl-2(1H)-pyrimidinone, is reported to abstract hydrogen atoms from alcohols and carbohydrates, indicating its significant role in DNA photodamage and potential applications in understanding and mitigating DNA damage from UV exposure (Micheel et al., 2015).
Chemical Synthesis and Binding
The synthesis of pyrimidinone compounds and their binding with various agents is another area of significant research. For instance, novel V(IV)O-pyrimidinone complexes were synthesized, and their solution speciation and human serum protein binding were studied. These complexes, involving pyrimidinones like mhcpe and dbcpe, form stable complexes with V(IV)O(2+) in specific pH ranges, and their interaction with human plasma proteins like transferrin and albumin is crucial for understanding their biological and pharmacological behavior (Gonçalves et al., 2013).
Medicinal Chemistry and Biological Activity
Pyrimidinones, including derivatives of 6-Methyl-5-propyl-4(1H)-pyrimidinone, have a unique place in medicinal chemistry due to their role in biological processes. These compounds are involved in various biological functions at the cellular level, leading to the design and synthesis of a variety of derivatives with potential analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidinone ring plays a major role in these activities, with certain substitutions exhibiting potent anti-inflammatory and analgesic activities, highlighting the compound's significance in drug discovery and development (Muralidharan et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJIFHDSCLQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146199 | |
| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-propyl-4(1H)-pyrimidinone | |
CAS RN |
103980-68-3 | |
| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-5-propyl-3H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



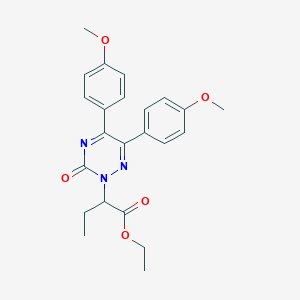
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
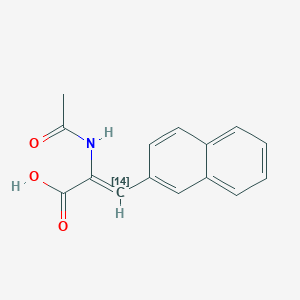
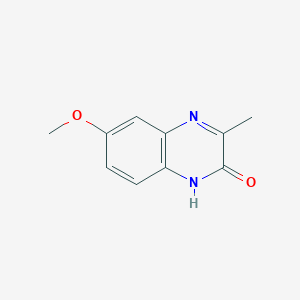
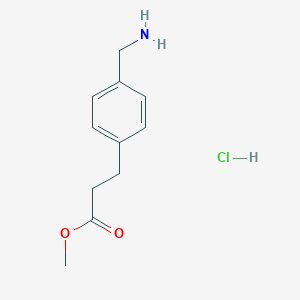
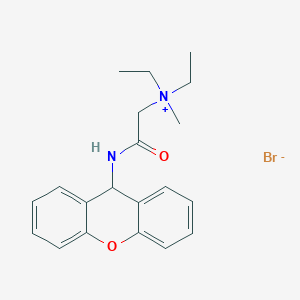
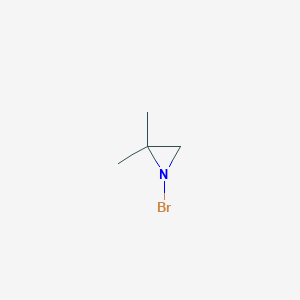
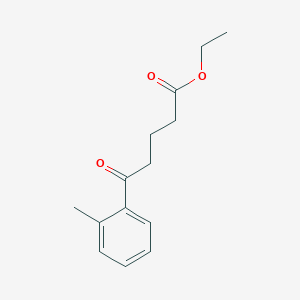
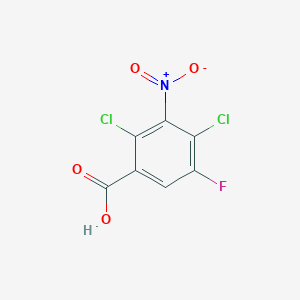
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
